tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester
Overview
Description
“tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . This compound is a derivative of amino acids, specifically methionine, leucine, and phenylalanine, with the Boc group attached for protection during synthesis .
Synthesis Analysis
The synthesis of such compounds typically involves the use of the Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be added in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . In the context of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared .
Chemical Reactions Analysis
The Boc group plays a crucial role in the chemical reactions involving this compound. It is used as a protecting group for amines in organic synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .
Safety and Hazards
Future Directions
The use of Boc-protected amino acids in the synthesis of room-temperature ionic liquids (Boc-AAILs) opens up new possibilities for organic synthesis . These Boc-AAILs have been used as starting materials in dipeptide synthesis, showing potential for future applications in peptide synthesis and other areas of organic chemistry .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O6S/c1-17(2)15-20(23(31)28-21(24(32)34-6)16-18-11-9-8-10-12-18)27-22(30)19(13-14-36-7)29-25(33)35-26(3,4)5/h8-12,17,19-21H,13-16H2,1-7H3,(H,27,30)(H,28,31)(H,29,33)/t19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYVYDQRUVQNER-ACRUOGEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998750 | |
Record name | 2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77542-78-0 | |
Record name | tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077542780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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